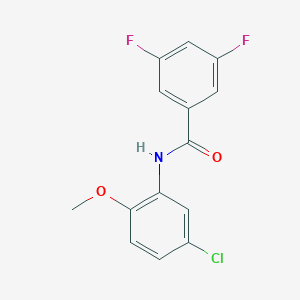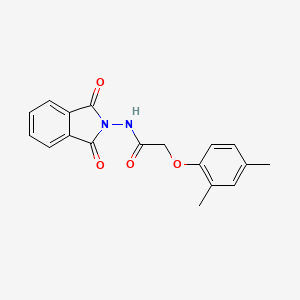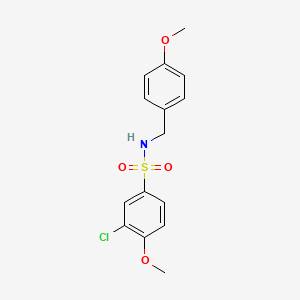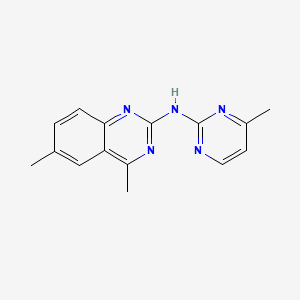![molecular formula C13H18ClN3OS B5876147 N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMT-3, is a synthetic compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea works by inhibiting the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This results in the inhibition of tumor invasion and metastasis. Additionally, this compound induces apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MMPs, reduce the expression of vascular endothelial growth factor (VEGF), and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea include the development of more efficient synthesis methods, further elucidation of its mechanism of action, and the development of more soluble analogs.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 2-chloroaniline and N-(2-aminoethyl)morpholine in the presence of thiourea. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-3-1-2-4-12(11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYGWVOIXUVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)


![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
